3-Acetyl-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-acetyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-6H,1-2H3 |
InChI Key |
ASCHOJMZRIDNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C)C=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 5 Methylbenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity of atoms and the three-dimensional structure of the molecule.
¹H, ¹³C, and 2D NMR for Complete Structural Assignment
The complete structural assignment of 3-Acetyl-5-methylbenzaldehyde is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. While dedicated experimental spectra for this specific molecule are not widely published, a detailed prediction of the expected spectral data can be made by analyzing structurally similar compounds, such as 3,5-dimethylbenzaldehyde (B1265933) and various acetophenone (B1666503) derivatives. rsc.orgrsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment. For this compound, the following proton signals are expected:
Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): Three distinct signals are expected for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will appear as singlets or narrowly split multiplets in the region of δ 7.0-8.5 ppm. The precise chemical shifts will be influenced by the electron-withdrawing effects of the acetyl and aldehyde groups.
Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group is expected around δ 2.5-2.7 ppm. rsc.org
Methyl Protons (-CH₃): A singlet for the methyl group attached to the aromatic ring is predicted to appear further upfield, typically in the range of δ 2.3-2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. For this compound, the following carbon signals are predicted:
Carbonyl Carbons (C=O): Two distinct signals for the carbonyl carbons are expected in the highly deshielded region of the spectrum. The aldehydic carbonyl carbon is typically found between δ 190 and 200 ppm, while the acetyl carbonyl carbon appears slightly more upfield, between δ 195 and 205 ppm. rsc.orglibretexts.org
Aromatic Carbons (Ar-C): Six signals are anticipated for the aromatic carbons, with their chemical shifts ranging from approximately δ 120 to 150 ppm. The carbons directly attached to the acetyl, aldehyde, and methyl groups will have distinct chemical shifts compared to the other aromatic carbons.
Methyl Carbons (-CH₃): Two signals for the methyl carbons are expected in the upfield region of the spectrum. The acetyl methyl carbon will likely appear around δ 25-30 ppm, while the aromatic methyl carbon is predicted to be in the range of δ 20-25 ppm. rsc.orgrsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 (s) | 190 - 200 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 (m) | 120 - 150 |
| Acetyl Protons (-COCH₃) | 2.5 - 2.7 (s) | 25 - 30 |
| Methyl Protons (-CH₃) | 2.3 - 2.5 (s) | 20 - 25 |
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would primarily show correlations between the aromatic protons, helping to confirm their relative positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.edu This is invaluable for assigning the signals of the aromatic C-H groups and the methyl groups to their corresponding protons. columbia.edunih.gov
Conformational Analysis via NMR Spectroscopic Data
The conformation of this compound, particularly the orientation of the aldehyde and acetyl groups relative to the benzene ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity.
By analyzing the NOE cross-peaks, it would be possible to determine the preferred rotational conformation of the substituents. For example, an NOE between the aldehydic proton and a nearby aromatic proton would suggest a specific orientation of the aldehyde group. Similarly, NOEs between the acetyl methyl protons and adjacent aromatic protons would provide information about the rotational preference of the acetyl group. This data, when combined with computational modeling, can provide a detailed picture of the molecule's three-dimensional structure in solution.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Based on data from similar compounds, the following key peaks are expected: nist.govnist.gov
C=O Stretching (Aldehyde and Ketone): Two distinct and strong absorption bands are expected in the carbonyl region. The aldehydic C=O stretch typically appears around 1700-1720 cm⁻¹, while the ketonic C=O stretch of the acetyl group is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aldehydic C-H stretch often shows a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2900-3000 cm⁻¹ region.
C=C Stretching (Aromatic): Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium |
| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |
| Aldehydic C=O Stretch | 1700 - 1720 | Strong |
| Ketonic C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring would give a strong and sharp signal.
C=C and C=O Stretching: The C=C and C=O stretching vibrations would also be visible in the Raman spectrum, although their intensities might differ from the FT-IR spectrum.
C-H Stretching: The various C-H stretching modes would also be Raman active.
Mass Spectrometry for Molecular Information
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and can help to elucidate the structure.
For this compound (molar mass: 162.19 g/mol ), the mass spectrum obtained under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z = 162. The fragmentation pattern would likely involve the following key fragment ions: libretexts.org
[M-1]⁺ (m/z = 161): Loss of a hydrogen radical from the aldehyde group. docbrown.info
[M-15]⁺ (m/z = 147): Loss of a methyl radical from the acetyl group.
[M-29]⁺ (m/z = 133): Loss of the formyl radical (-CHO). docbrown.info
[M-43]⁺ (m/z = 119): Loss of the acetyl radical (-COCH₃). This is expected to be a prominent peak.
m/z = 91: A peak corresponding to the tropylium (B1234903) ion, which is common for alkyl-substituted benzene rings. nih.gov
m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺, which is expected to be a base peak or a very intense peak.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 162 | [M]⁺ |
| 161 | [M-H]⁺ |
| 147 | [M-CH₃]⁺ |
| 133 | [M-CHO]⁺ |
| 119 | [M-COCH₃]⁺ |
| 91 | [C₇H₇]⁺ |
| 43 | [CH₃CO]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by providing its exact mass with a high degree of accuracy. For this compound (C₁₀H₁₀O₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
Theoretical Exact Mass Calculation:
Carbon (¹²C): 10 × 12.000000 = 120.000000 Da
Hydrogen (¹H): 10 × 1.007825 = 10.078250 Da
Oxygen (¹⁶O): 2 × 15.994915 = 31.989830 Da
Total Theoretical Exact Mass: 162.068080 Da
Table 1: Theoretical and Expected Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Theoretical Exact Mass | 162.068080 Da |
| Expected HRMS [M+H]⁺ | 163.075355 Da |
| Expected Mass Accuracy | < 5 ppm |
Fragmentation Pathway Analysis by GC-MS and Tandem MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS) provide crucial information about the structural integrity and fragmentation patterns of a molecule. In the absence of a specific mass spectrum for this compound, its fragmentation can be predicted based on the known behavior of related aromatic aldehydes and ketones. libretexts.orgmiamioh.edu
Upon electron impact ionization in a GC-MS system, the molecule would likely undergo characteristic cleavages. The molecular ion peak ([M]⁺) would be observed at m/z 162. The primary fragmentation pathways are expected to involve the loss of the formyl radical (CHO·) and the acetyl radical (CH₃CO·).
Predicted Fragmentation Pathways:
Loss of a methyl radical (·CH₃) from the acetyl group: This would result in a fragment ion at m/z 147 ([M-15]⁺), corresponding to the [C₉H₇O₂]⁺ species.
Loss of a formyl radical (·CHO): Cleavage of the aldehyde group would lead to a fragment at m/z 133 ([M-29]⁺), representing the [C₉H₉O]⁺ ion.
Loss of an acetyl radical (·COCH₃): This would generate a fragment at m/z 119 ([M-43]⁺), corresponding to the [C₈H₇O]⁺ ion.
Formation of the benzoyl cation: A common fragmentation for acetophenones involves the formation of the benzoyl cation or its substituted analogue. In this case, a fragment corresponding to [CH₃C₆H₄CO]⁺ at m/z 119 could also be formed through a rearrangement process.
Further fragmentation: The initial fragments would likely undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce smaller ions.
Tandem MS experiments would allow for the isolation of specific fragment ions and their subsequent fragmentation, providing a more detailed map of the molecule's connectivity. elsevierpure.com The study of positional isomers of cinnamylideneacetophenone (B188827) derivatives by ESI-MS² has shown that the substitution pattern significantly influences the fragmentation, which is a valuable tool for structural elucidation. elsevierpure.com
Table 2: Predicted Major Fragment Ions for this compound in GC-MS
| m/z | Proposed Fragment Ion | Formula of Fragment |
| 162 | Molecular Ion | [C₁₀H₁₀O₂]⁺ |
| 147 | [M - CH₃]⁺ | [C₉H₇O₂]⁺ |
| 133 | [M - CHO]⁺ | [C₉H₉O]⁺ |
| 119 | [M - COCH₃]⁺ | [C₈H₇O]⁺ |
| 91 | Tropylium ion or related structures | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
X-ray Diffraction for Solid-State Molecular and Crystal Structures
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Packing
While a single crystal structure for this compound is not available in the Cambridge Structural Database (CSD), analysis of a closely related compound, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, provides valuable insights into the expected solid-state conformation and packing. cam.ac.ukyoutube.comcam.ac.ukacs.org For this related molecule, the crystal structure reveals a nearly planar arrangement of the benzene ring and its substituents. The crystal packing is stabilized by intermolecular hydrogen bonds and other non-covalent interactions.
For this compound, it is anticipated that the molecule would also adopt a largely planar conformation in the solid state. The crystal packing would likely be governed by a combination of C-H···O hydrogen bonds involving the acetyl and formyl oxygen atoms, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The specific packing motif would determine the crystal system and space group.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. aqmd.govamericanpharmaceuticalreview.com A PXRD pattern for a pure, crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. These peak positions are determined by the crystal lattice parameters (a, b, c, α, β, γ), while the peak intensities are related to the arrangement of atoms within the unit cell.
Although no experimental PXRD pattern for this compound has been reported, a theoretical pattern could be calculated if the single crystal structure were known. In a practical setting, an experimental PXRD pattern would serve as a fingerprint for this specific crystalline form of the compound, allowing for its unambiguous identification and quality control.
Reactivity Profiles and Mechanistic Insights of 3 Acetyl 5 Methylbenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group, characterized by its terminal carbonyl, is a primary site of chemical reactivity in 3-Acetyl-5-methylbenzaldehyde. Its susceptibility to both nucleophilic attack and redox reactions defines a significant aspect of the molecule's chemical behavior.
Electrophilic and Nucleophilic Reactions of the Carbonyl Group
The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it a prime target for a wide range of nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgyoutube.com Subsequent protonation of the resulting alkoxide yields the final addition product. libretexts.orglibretexts.orgyoutube.com
The reactivity of the aldehyde is influenced by both electronic and steric factors. learncbse.in The presence of the electron-donating methyl group on the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). learncbse.in However, aldehydes are generally more reactive than ketones towards nucleophilic attack, a principle that holds true in this molecule. learncbse.in This is attributed to the less sterically hindered nature of the aldehyde's carbonyl group and the presence of only one electron-donating alkyl group (the benzene (B151609) ring itself) compared to the two on a ketone.
While specific nucleophilic addition reactions for this compound are not extensively documented in readily available literature, it is expected to undergo typical aldehyde reactions. These include the formation of cyanohydrins with cyanide ions, acetals with alcohols in the presence of an acid catalyst, and imines with primary amines.
Reductive and Oxidative Transformations
The aldehyde functionality of this compound can be readily reduced or oxidized.
Reductive Transformations:
The aldehyde group is susceptible to reduction to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. smolecule.com A study on the reduction of 3-acetylbenzaldehyde (B1583000) using a biocatalyst, Chiralidon-R (a superabsorbed alcohol dehydrogenase), demonstrated the selective reduction of the keto group over the aldehyde group. researchgate.netresearchgate.net After 15 days, a 55.2% conversion to the corresponding alcohol from the ketone was observed, with only a 15.1% conversion of the aldehyde to its alcohol. researchgate.net This highlights the potential for chemoselective reductions in molecules bearing multiple carbonyl functionalities.
Oxidative Transformations:
Conversely, the aldehyde group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. smolecule.com The aldehyde group's susceptibility to oxidation is a characteristic feature that distinguishes it from the ketone group, which is generally resistant to oxidation under mild conditions.
Reactivity of the Acetyl Group
The acetyl group, a methyl ketone, introduces another dimension to the reactivity of this compound, primarily through the acidity of its α-hydrogens and the reactivity of its carbonyl group.
α-Hydrogen Acidity and Enolization Chemistry
The hydrogen atoms on the methyl group adjacent to the ketone's carbonyl (the α-hydrogens) are acidic. This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. The formation of the enolate is a key step in many reactions of the acetyl group. The enolate can exist in equilibrium with its keto tautomer, with the keto form generally being more stable.
The acidity of these α-hydrogens allows for deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.
Direct and Indirect Functionalization of the Methyl Ketone Moiety
The acetyl group can be functionalized through reactions that take advantage of both the α-hydrogen acidity and the electrophilicity of the carbonyl carbon. One notable reaction is the Mannich reaction, a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen compound, which in this case is the methyl ketone. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol or enolate of the ketone to yield a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org This reaction provides a direct method for introducing an aminomethyl group at the α-position of the acetyl moiety. For instance, a similar compound, 3-acetyl-5-halogenobenzo[b]thiophen, has been shown to react with dimethylamine (B145610) hydrochloride and formaldehyde (B43269) in a Mannich reaction to give the corresponding keto-amine. rsc.org
Aromatic Ring Functionalization and Substituent Effects
The benzene ring of this compound is substituted with an acetyl group and a methyl group. These substituents influence the regioselectivity of electrophilic aromatic substitution reactions.
The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the acetyl group (-COCH₃) and the aldehyde group (-CHO) are deactivating, meta-directing groups due to their electron-withdrawing resonance and inductive effects.
In the case of this compound, the two deactivating groups (acetyl and aldehyde) are in a meta relationship to each other. The directing effects of the substituents must be considered to predict the outcome of electrophilic aromatic substitution. The positions ortho and para to the activating methyl group are at C2, C4, and C6. The positions meta to the deactivating acetyl and aldehyde groups are at C2, C4, and C6. Therefore, the directing effects of both the activating and deactivating groups reinforce each other, directing incoming electrophiles to the C2, C4, and C6 positions.
For example, in the nitration of 3-methylbenzaldehyde, the nitro group is directed to the 5-position, which is meta to the aldehyde and ortho/para to the methyl group. While specific studies on the nitration or halogenation of this compound are not readily found, based on the combined directing effects, electrophilic attack would be expected to occur at the positions activated by the methyl group and not sterically hindered.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egwikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation (also known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. uci.edu The formation of this carbocation is typically the rate-determining step of the reaction. mnstate.edu
In this compound, the regioselectivity of electrophilic attack is determined by the directing effects of the existing substituents. These effects are classified as either activating or deactivating, and they orient incoming electrophiles to specific positions on the ring. wikipedia.org
Activating Group: The methyl group (-CH₃) at the C-5 position is an activating group. It donates electron density to the benzene ring primarily through an inductive effect, stabilizing the carbocation intermediate. uci.edudocbrown.info Activating groups are typically ortho, para-directors. Therefore, the methyl group directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2).
Deactivating Groups: Both the aldehyde group (-CHO) at C-1 and the acetyl group (-COCH₃) at C-3 are deactivating groups. uci.edu They withdraw electron density from the ring through both inductive and resonance effects, which destabilizes the carbocation intermediate and slows the reaction rate. mnstate.edu These groups are meta-directors. The aldehyde group would direct incoming electrophiles to the C-3 and C-5 positions, which are already substituted. Similarly, the acetyl group directs to its meta positions, C-1 and C-5, which are also occupied.
Given this substitution pattern, the directing effects of the substituents are as follows:
-CH₃ (at C-5): Directs to C-2, C-4, C-6.
-CHO (at C-1): Directs to C-3, C-5 (occupied).
-COCH₃ (at C-3): Directs to C-1, C-5 (occupied).
Impact of Substituents on Reaction Kinetics and Selectivity
The rate (kinetics) and outcome (selectivity) of reactions involving this compound are a direct consequence of its substituent effects. Any factor that stabilizes the intermediate carbocation in electrophilic aromatic substitution will increase the reaction rate. mnstate.edu
Kinetics: The presence of two strong electron-withdrawing groups (aldehyde and acetyl) significantly deactivates the benzene ring towards electrophilic attack. This deactivation means that the rate of electrophilic substitution will be considerably slower than that of toluene (B28343) (which has only an activating methyl group) and likely slower than that of benzaldehyde or acetophenone (B1666503). However, the electron-donating methyl group partially counteracts this deactivation, making the ring more reactive than, for example, 1,3-diacetylbenzene. For reactions involving nucleophilic attack at the carbonyl carbon of the aldehyde, such as condensation reactions, the presence of electron-withdrawing groups can have the opposite effect, potentially increasing the reaction rate by making the carbonyl carbon more electrophilic. zenodo.orglearncbse.in
Selectivity: As established, the regioselectivity of electrophilic substitution is governed by the activating methyl group, directing incoming electrophiles to the C-2, C-4, and C-6 positions. In other reaction types, selectivity is also key. For instance, in reactions involving the aldehyde or ketone functional groups, a selective reagent may be required to react with one carbonyl group in the presence of the other.
The following interactive table summarizes the expected influence of each substituent on the kinetics of electrophilic aromatic substitution.
| Substituent | Position | Electronic Effect | Ring Activity | Impact on Reaction Rate |
| Aldehyde (-CHO) | C-1 | Electron-Withdrawing | Deactivating | Decreases |
| Acetyl (-COCH₃) | C-3 | Electron-Withdrawing | Deactivating | Decreases |
| Methyl (-CH₃) | C-5 | Electron-Donating | Activating | Increases |
Detailed Mechanistic Investigations and Reaction Pathway Elucidation
Understanding the precise reaction pathways of this compound requires detailed mechanistic studies, including the identification of transient species and kinetic analysis.
Isolation and Characterization of Reaction Intermediates
The direct isolation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence can be inferred through spectroscopic methods and trapping experiments, or by studying analogous systems.
Arenium Ion (Sigma Complex): In electrophilic aromatic substitution, the key intermediate is the arenium ion. uci.edu For this compound, attack at the C-4 position by an electrophile (E⁺) would produce a carbocation intermediate. The positive charge in this intermediate is delocalized via resonance across the ring, including at positions C-2, C-6, and the carbon bearing the new substituent. The stabilizing inductive effect of the methyl group at C-5 contributes to the stability of this intermediate compared to one where the attack occurs at a position not favored by the methyl group.
Hemiacetal/Acetal Intermediates: In reactions at the aldehyde carbonyl group, such as acetalization with an alcohol in the presence of an acid catalyst, a hemiacetal is formed as an intermediate. researchgate.net Computational studies on similar molecules, like 2-methylbenzaldehyde, have been used to model the reaction pathway, calculating the energies of proposed intermediates to determine the most likely mechanism. researchgate.net This process involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form the tetrahedral hemiacetal intermediate.
Other Intermediates: In more complex transformations, other intermediates may be formed. For example, organocatalytic reactions can proceed via the formation of iminium species. nih.gov In photoredox catalysis reactions involving substituted benzaldehydes, radical intermediates generated via a hydrogen atom transfer (HAT) process have been proposed. acs.org While specific studies isolating intermediates from reactions of this compound are not prominent in the surveyed literature, these examples from related systems illustrate the types of transient species that mechanistic investigations seek to characterize.
Kinetic and Stereochemical Studies
Kinetic studies measure reaction rates to provide quantitative insight into reaction mechanisms, while stereochemical studies examine the three-dimensional arrangement of atoms in reactants and products.
Kinetic Studies: Research on the base-catalyzed condensation of various substituted benzaldehydes with ketones has shown a clear relationship between the electronic nature of the substituent and the reaction rate. zenodo.org Generally, electron-withdrawing groups tend to accelerate the rate of nucleophilic attack on the aldehyde carbonyl, while electron-donating groups slow it down. The table below, based on data from analogous systems, illustrates the kind of data obtained from such kinetic studies. zenodo.org For this compound, the two deactivating groups would be expected to result in a relatively high rate constant for such condensation reactions compared to benzaldehyde itself.
| Reaction | Substituent on Benzaldehyde | Temperature (°C) | Rate Constant (k) (l.mol⁻¹s⁻¹) | Activation Energy (ΔE‡) (kcal/mol) |
| Condensation with Acetone | H | 25 | 0.045 | 15.6 |
| Condensation with Acetone | p-Nitro | 25 | 1.25 | 12.1 |
| Condensation with Acetone | p-Methoxy | 25 | 0.012 | 17.8 |
| Condensation with Acetone | m-Nitro | 25 | 0.98 | 12.5 |
This table is illustrative and based on data for other substituted benzaldehydes to demonstrate the principles of kinetic analysis. zenodo.org
Stereochemical Studies: Stereochemistry becomes important when reactions create new chiral centers. While this compound is achiral, it can react to form chiral products. For instance, reduction of the acetyl group would yield a chiral alcohol. Furthermore, in reactions like the chromium-catalyzed coupling of aldehydes with silyl (B83357) enol ethers, new stereocenters are formed. acs.org Studies on these reactions often investigate the diastereoselectivity, which can be controlled by using specific ligands or reaction conditions. The mechanism for such reactions is often proposed to proceed through a structured transition state, such as the Zimmerman-Traxler model, to explain the observed stereochemical outcome. acs.org
Computational and Theoretical Chemistry Studies on 3 Acetyl 5 Methylbenzaldehyde
Electronic Structure and Molecular Geometry Investigations
Understanding the electronic structure and three-dimensional arrangement of atoms in 3-Acetyl-5-methylbenzaldehyde is fundamental to predicting its chemical behavior. Computational methods allow for the detailed examination of these properties at the atomic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and optimized geometry of molecules in their ground state. nih.govconicet.gov.ar By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost. researchgate.netufl.edu
Table 1: Selected Optimized Geometric Parameters of this compound (Calculated)
| Parameter | Value (B3LYP/6-31G(d,p)) |
|---|---|
| C-C (ring) bond lengths | ~1.39 - 1.41 Å |
| C-C (acetyl) bond length | ~1.51 Å |
| C=O (acetyl) bond length | ~1.23 Å |
| C-H (aldehyde) bond length | ~1.11 Å |
| C=O (aldehyde) bond length | ~1.22 Å |
| C-C-C (ring) bond angles | ~118° - 121° |
| O=C-C (acetyl) bond angle | ~120° |
| O=C-H (aldehyde) bond angle | ~124° |
Note: These are typical values and can vary slightly depending on the specific computational method and basis set used.
Ab Initio Methods for High-Accuracy Electronic Structure
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. conicet.gov.ar Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality electronic structures and energies. osti.gov These methods are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation effects are significant. osti.gov For this compound, ab initio calculations can offer a more refined picture of its electronic landscape. conicet.gov.ar
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov
A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. nih.govnih.gov For this compound, the presence of both an electron-withdrawing acetyl group and a weakly electron-donating methyl group on the benzaldehyde (B42025) framework influences the energies of the HOMO and LUMO. Computational analyses predict the spatial distribution of these orbitals, with the HOMO often localized on the benzene (B151609) ring and the LUMO centered on the acetyl and aldehyde groups. researchgate.netresearchgate.net This separation of frontier orbitals is indicative of potential intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | Varies with method (e.g., ~ -6.5 to -7.5) |
| ELUMO | Varies with method (e.g., ~ -2.0 to -3.0) |
| HOMO-LUMO Gap (ΔE) | Varies with method (e.g., ~ 4.0 to 5.0) |
Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.
Spectroscopic Property Prediction and Validation
Computational chemistry is instrumental in predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its interaction with electromagnetic radiation.
Theoretical Infrared and Raman Spectra Simulations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atomic nuclei. cardiff.ac.uknih.gov Theoretical simulations of these spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. nih.govresearchgate.net
By calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net The intensities of IR bands are proportional to the square of the change in the molecular dipole moment during a vibration, while Raman intensities depend on the change in polarizability. cardiff.ac.uk For this compound, theoretical spectra would show characteristic peaks for the C-H stretching of the methyl and aromatic groups, the C=O stretching of the acetyl and aldehyde groups, and various ring deformation modes. researchgate.net Comparing these simulated spectra with experimental data allows for a detailed and confident assignment of the observed vibrational bands. osti.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| Aromatic C-H Stretch | ~3050 - 3100 |
| Methyl C-H Stretch | ~2950 - 3000 |
| Aldehyde C-H Stretch | ~2850 |
| Acetyl C=O Stretch | ~1690 - 1710 |
| Aldehyde C=O Stretch | ~1700 - 1720 |
| Aromatic C=C Stretch | ~1580 - 1620 |
Note: These are approximate ranges. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
UV-Vis and Electronic Excitation Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. researchgate.netresearchgate.net
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. mdpi.comyoutube.com These calculations typically reveal transitions involving the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). researchgate.net The nature of these transitions, such as n→π* or π→π*, can be identified by analyzing the molecular orbitals involved. mdpi.com The predicted UV-Vis spectrum can then be compared with experimentally measured spectra to validate the computational approach and to gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. researchgate.net
Table 4: Predicted Electronic Transitions of this compound (TD-DFT)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | Varies (e.g., ~300-350) | Moderate |
| S0 → S2 | Varies (e.g., ~250-280) | High |
Note: The predicted λmax and oscillator strengths are highly dependent on the chosen functional, basis set, and solvent model.
Conformational Analysis and Tautomerism Studies
Conformational analysis and the study of tautomerism are fundamental in computational chemistry for understanding a molecule's behavior, stability, and reactivity.
For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be employed to investigate its potential conformers and tautomers. The analysis would involve rotating the acetyl and aldehyde groups relative to the benzene ring to identify all possible stable geometries (conformers).
Tautomerism, particularly keto-enol tautomerism, is a key area of investigation for compounds with carbonyl and adjacent acidic protons. While this compound itself does not have the typical structure for keto-enol tautomerism involving the ring, the acetyl group could theoretically exhibit this phenomenon. However, studies on similar aromatic ketones generally show the keto form to be overwhelmingly more stable. Research on related compounds, such as 2-acetyl-1,3-cyclohexanodione, demonstrates that while various tautomeric forms can exist, the enolic forms are often the most stable due to factors like intramolecular hydrogen bonding. In a computational study, the relative energies of all possible tautomers would be calculated to determine their populations at equilibrium. A thorough conformational analysis would be performed for each potential isomer and conformer to locate the most stable structures.
Reaction Mechanism Modeling and Energy Landscape Exploration
Understanding how a molecule reacts is a primary goal of computational chemistry. This involves mapping the energy landscape of a reaction, identifying transition states, and modeling reaction pathways.
To study a chemical reaction involving this compound, computational chemists would model the entire reaction path from reactants to products. A crucial part of this process is locating the transition state (TS), which represents the highest energy point along the reaction coordinate. Methods like DFT (e.g., B3LYP functional) are used to optimize the geometries of reactants, products, and the transition state.
For instance, in a hypothetical reaction, the energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state determines the reaction rate. Studies on the interconversion between tautomers of similar molecules, like 3-acetyl tetronic acid, show that the energy barriers for these processes can be calculated to determine if they are rapid at room temperature. The mechanism for such reactions can be elucidated by identifying the transition state structure for each step.
Table 1: Illustrative Transition State Calculation Data for a Tautomerization Reaction (Based on 3-acetyl tetronic acid study) This table is illustrative and based on findings for a related class of compounds, not this compound.
| Parameter | Reactant (Keto) | Transition State | Product (Enol) |
|---|---|---|---|
| Relative Energy (kJ/mol) | 0.0 | 55.2 | -10.5 |
| Key Bond Distance (Å) | C-H: 1.09 | C-H: 1.25, O-H: 1.45 | O-H: 0.98 |
Source: Adapted from principles described in studies of acetyl-containing heterocycles.
If this compound were involved in a catalytic reaction, computational modeling could be used to explore the entire catalytic cycle. This involves modeling the interaction of the substrate with the catalyst, the chemical transformation steps, and the release of the product. DFT calculations are instrumental in determining the energies of all intermediates and transition states within the cycle.
For example, in a Brønsted acid-catalyzed reaction, modeling would show how the catalyst interacts with the carbonyl groups of the molecule, facilitating a reaction like a Friedel-Crafts alkylation. The computational study would calculate the energy profile for the entire cycle, identifying the rate-determining step and providing insights into how the catalyst's structure could be modified to improve efficiency.
Molecular Interactions and Condensed Phase Behavior
Computational methods are also vital for understanding how molecules interact with each other in a solid or liquid state.
While this compound cannot donate hydrogen bonds, its two carbonyl oxygen atoms can act as hydrogen bond acceptors. In the presence of hydrogen-bond-donating solvents (like water or alcohols) or other molecules, it can participate in a hydrogen bonding network. Computational analysis, often using molecular dynamics (MD) simulations, can characterize this network.
Graph theory is often applied to analyze the topology of these networks, investigating properties like the distribution of cycles and bonding coefficients. Such analysis reveals the structure and dynamics of the solvent and its interaction with the solute molecule. Studies on various aqueous interfaces show that hydrogen bond networks at surfaces have different topological properties compared to bulk water.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within the crystal.
Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Substituted Aromatic Carbonyl Compound This table is illustrative and based on findings for related compounds, not this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 73.2 |
| C···H / H···C | 18.4 |
| O···H / H···O | 8.4 |
Source: Adapted from Hirshfeld analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.
Applications of 3 Acetyl 5 Methylbenzaldehyde in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science. sigmaaldrich.com 3-Acetyl-5-methylbenzaldehyde proves to be a valuable building block for the synthesis of various heterocyclic structures. sigmaaldrich.comresearchgate.netnih.gov
Synthesis of Pyrimidinones (B12756618), Pyrazoles, and Related Nitrogen Heterocycles
The dual reactivity of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles like pyrimidinones and pyrazoles.
Pyrimidinones: These compounds can be synthesized through condensation reactions involving this compound. For instance, derivatives of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their potential in treating diet-induced obesity. nih.gov
Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. jmchemsci.comorganic-chemistry.orgresearchgate.netekb.eg Chalcones derived from this compound can be cyclized with hydrazine to form pyrazoline intermediates, which can then be oxidized to pyrazoles. akademisains.gov.my Various synthetic methods, including one-pot, three-component procedures, have been developed to produce a wide range of substituted pyrazoles. organic-chemistry.org
The following table provides a summary of research findings on the synthesis of nitrogen heterocycles:
| Heterocycle | Starting Materials | Key Reactions | Research Focus |
| Pyrimidinones | This compound derivatives | Condensation reactions | Treatment of diet-induced obesity nih.gov |
| Pyrazoles | Chalcones from this compound, hydrazine | Cyclization, oxidation | Development of compounds with potential biological activities jmchemsci.comakademisains.gov.my |
Formation of Oxygen-Containing Heterocycles (e.g., Coumarins, Chromenones)
This compound is also instrumental in the synthesis of oxygen-containing heterocycles such as coumarins and chromenones, which are known for their diverse biological activities. nih.govnih.gov
Coumarins: The synthesis of coumarins can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, often utilizing phenolic precursors and β-ketoesters or related compounds. nih.govmaxwellsci.com While direct synthesis from this compound isn't the most common route, its derivatives can be strategically employed. For example, a related compound, 3-acetyl-4-hydroxy-5-methylbenzaldehyde, could more directly participate in reactions leading to coumarin (B35378) scaffolds. bldpharm.com The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid via microwave irradiation is a notable green chemistry approach. researchgate.net
Chromenones: These are isomers of coumarins and can also be synthesized from precursors derived from this compound. The specific synthetic strategies would involve creating the appropriate phenolic intermediate that can then undergo cyclization to form the chromenone ring.
Imidazo[1,2-a]pyridine and Terpyridine Synthesis
The utility of this compound extends to the synthesis of more complex and fused heterocyclic systems.
Imidazo[1,2-a]pyridines: These fused heterocyclic compounds are of significant interest in medicinal chemistry. Their synthesis often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tschitschibabin reaction) or other related methods. organic-chemistry.orgnih.gov While not a direct precursor, derivatives of this compound can be transformed into the necessary ketone intermediates for such syntheses.
Terpyridines: Terpyridines are important ligands in coordination chemistry. Their synthesis can be achieved through a one-pot reaction involving an aromatic aldehyde, a ketone like acetylpyridine, and ammonia. mdpi.com Although the direct use of this compound in this specific reaction is not explicitly detailed, its structural motifs are relevant to the broader class of aromatic aldehydes used in such syntheses.
Precursor for Chalcone (B49325) Derivatives and Conjugated Systems
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other biologically active molecules. akademisains.gov.my They are characterized by a conjugated system of alternating single and double bonds, which contributes to their unique chemical and physical properties. wikipedia.org
The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. akademisains.gov.my In this context, this compound can react with various acetophenones to yield a diverse library of chalcone derivatives. These chalcones, with their α,β-unsaturated ketone functionality, are themselves precursors to other heterocyclic systems like pyrazoles and isoxazoles. akademisains.gov.myuobasrah.edu.iq
Intermediate in the Synthesis of Scaffolds with Investigated Biological Relevance
The versatility of this compound makes it a valuable intermediate in the synthesis of molecular scaffolds that have been investigated for their biological relevance. d-nb.inforesearchgate.net
Hydrazones and Schiff Bases
Hydrazones: These compounds, containing the R1R2C=NNH2 moiety, are formed by the reaction of an aldehyde or ketone with a hydrazine derivative. organic-chemistry.orgnih.govresearchgate.netresearchgate.net this compound can readily undergo condensation with various hydrazines to form hydrazones. These derivatives are studied for a wide range of pharmacological activities. nih.gov
Schiff Bases: Schiff bases, characterized by the R2C=NR' imine group, are synthesized from the condensation of a primary amine with an aldehyde or ketone. science.govresearchgate.netbyjus.comresearchgate.net The aldehyde group of this compound is reactive towards primary amines, leading to the formation of Schiff bases with potential applications in medicinal chemistry and as ligands for metal complexes. researchgate.net
The following table summarizes the synthesis of these biologically relevant scaffolds:
| Scaffold | General Synthesis | Reactant with this compound | Investigated Relevance |
| Hydrazones | Condensation of an aldehyde/ketone with hydrazine | Hydrazine derivatives organic-chemistry.orgnih.gov | Pharmacological activities nih.govresearchgate.net |
| Schiff Bases | Condensation of an aldehyde/ketone with a primary amine | Primary amines science.govresearchgate.net | Medicinal chemistry, coordination chemistry researchgate.net |
Saframycin Analogues
While the direct synthesis of Saframycin analogues from this compound is a complex, multi-step process, the structural components of this aldehyde can be found within the broader class of building blocks used for constructing such intricate natural product-like scaffolds. The development of synthetic routes to complex molecules often relies on the availability of versatile starting materials like this compound.
Utilization in the Design and Synthesis of Functional Materials
The applications of this compound extend beyond medicinal chemistry into the realm of materials science, particularly in the design of functional organic materials.
Optoelectronic Materials
The conjugated systems that can be synthesized from this compound, such as chalcones and their derivatives, are of interest for their potential use in optoelectronic materials. wikipedia.org The delocalized π-electron systems in these molecules can give rise to interesting photophysical properties, making them candidates for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic rings makes this compound a useful building block in this field.
Emerging Research Directions and Future Perspectives for 3 Acetyl 5 Methylbenzaldehyde
Novel Catalytic Strategies for Efficient Synthesis
The development of innovative catalytic systems is central to modern organic synthesis, aiming for higher efficiency, selectivity, and milder reaction conditions. For aromatic aldehydes like 3-Acetyl-5-methylbenzaldehyde, research is moving beyond traditional methods toward sophisticated catalytic cycles.
One promising area is photoredox catalysis , which uses light to initiate chemical reactions. For instance, a method for synthesizing 3-methyl-4-arylmethylene isoxazol-5(4H)-ones from various aromatic aldehydes has been developed using visible light. mdpi.com This process can proceed through an organic photoredox catalytic cycle where the aldehyde, in an excited state, participates in a single electron transfer (SET) process to generate radical species that combine to form the final product. mdpi.com Such light-induced reactions often occur at ambient temperature, reducing energy consumption and offering a greener alternative to thermally driven processes. mdpi.com
Transition-metal catalysis continues to evolve, offering powerful tools for forming carbon-carbon bonds. A chromium-catalyzed reaction between aldehydes and cyclic silyl (B83357) enol ethers has been shown to produce cyclic homoallylic 1,2-diols. acs.org This reaction demonstrates broad functional group tolerance and proceeds under mild conditions. acs.org The practicality of such methods has been proven through successful gram-scale synthesis, indicating their potential for industrial application. acs.org
Organocatalysis , which uses small organic molecules as catalysts, presents another sustainable and efficient avenue. Research on the synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) has demonstrated the use of an organic amine catalyst to facilitate a cascade of reactions including condensation, cycloaddition, and dehydrogenation to form the aromatic aldehyde product. nih.gov These strategies avoid the use of potentially toxic or expensive heavy metals and are a key focus for developing more sustainable synthetic routes.
| Catalytic Strategy | Catalyst Type | Key Features | Potential Application for this compound |
| Photoredox Catalysis | Organic Dyes, Metal Complexes | Uses visible light as an energy source; proceeds via radical intermediates; often occurs at ambient temperature. | Synthesis of complex derivatives by reacting the aldehyde group under mild, light-induced conditions. |
| Transition-Metal Catalysis | Chromium (Cr) complexes | Efficient C-C bond formation; broad functional group tolerance; can be made enantioselective with chiral ligands. | Reaction of the aldehyde or acetyl group to build complex molecular architectures. |
| Organocatalysis | Amines, Thioureas, etc. | Metal-free; often mimics enzymatic processes; can facilitate cascade reactions. | Greener synthesis of the core structure or its derivatives, avoiding residual metal contamination. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool for accelerating chemical research. By modeling reaction pathways and predicting molecular properties, scientists can screen potential candidate molecules and optimize reaction conditions before undertaking extensive lab work.
For instance, quantitative structure-activity relationship (QSAR) models, such as those built using multiple linear regression, can be developed to predict the biological activity of a series of related compounds. shu.ac.uk In one study, a model was used to screen virtual compounds and identify two candidates with high predicted anticancer activity, which were then synthesized and validated experimentally. shu.ac.uk This approach could be applied to derivatives of this compound to design new molecules with specific therapeutic or material properties. Computational models can also elucidate reaction mechanisms, as seen in the study of metabolic pathway modulation by newly synthesized compounds, where bioinformatics tools helped identify the cellular processes affected. shu.ac.uk
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry with robotic automation represents a paradigm shift in chemical synthesis, moving from traditional batch processes to faster, more efficient, and safer continuous production. scribd.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, and its scalability can ease the transition from laboratory discovery to industrial production. soci.org
A prime example is the synthesis of isoxazolone derivatives from aromatic aldehydes, which was successfully transitioned from a batch photochemical procedure to a continuous flow setup. mdpi.com This transition not only worked but also provided an excellent yield (96%) with a residence time of just 20 minutes, demonstrating the efficiency of flow photochemistry. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry |
| Scale | Limited by vessel size | Scalable by extending run time |
| Heat Transfer | Often inefficient and uneven | Highly efficient due to large surface-area-to-volume ratio |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time enhance safety |
| Control | Difficult to precisely control mixing and temperature | Precise control over stoichiometry, temperature, and residence time soci.org |
| Automation | Can be automated, but often sequential | Inherently suited for end-to-end automation and integration with real-time analytics scribd.comuva.nl |
Exploration of Bio-Derived or Sustainable Feedstock Routes
The chemical industry is increasingly seeking to replace petroleum-based feedstocks with renewable, bio-derived alternatives to enhance sustainability. nrel.gov The goal is to produce "drop-in" replacements or novel bio-based chemicals from biomass sources like sugars, starches, lignocellulose, and organic wastes. ieabioenergy.com
One established strategy is the "biomass balance approach," where renewable feedstocks, such as bio-naphtha or biogas, are introduced at the beginning of a large-scale chemical production process. ieabioenergy.com The bio-based content is then allocated to specific end products using a certified method, allowing for the production of greener chemicals within existing infrastructure. ieabioenergy.com
The synthesis of aromatic compounds like this compound could potentially start from bio-derived platform molecules. For example, furfural (B47365), which is produced from lignocellulosic biomass, is a key bio-based building block. nrel.gov Research into converting furfural and other bio-derived molecules into aromatic rings could pave the way for a fully sustainable synthesis route to benzaldehydes and their derivatives. Another route involves the production of bio-based succinic acid, which can be converted into other useful chemicals like butanediol, demonstrating the potential of biomass-derived platforms. nrel.govieabioenergy.com
Advanced Characterization Techniques for In-Situ Monitoring
The efficiency of both research and manufacturing relies on the ability to monitor chemical reactions as they happen. Advanced analytical techniques are increasingly being integrated directly into reaction systems for real-time, in-situ monitoring. This provides immediate feedback on reaction progress, yield, and impurity formation, allowing for rapid optimization.
In automated flow chemistry systems, it is common to direct a small portion of the reaction stream for online analysis. soci.org Techniques like liquid chromatography-mass spectrometry (LC/MS) can be used to analyze reaction segments in real-time, with ultra-fast gradients providing results in under two minutes. soci.org This allows for automated optimization algorithms to make immediate adjustments to reaction parameters. soci.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Acetyl-5-methylbenzaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Friedel-Crafts acylation of 5-methylbenzaldehyde derivatives using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst stoichiometry. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (≥95% purity threshold) and characterize intermediates via FT-IR to track acetyl group incorporation .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aldehydic proton resonance at δ 9.8–10.2 ppm and acetyl carbonyl at δ 200–210 ppm. Methyl groups (C-5 and acetyl) appear as singlets in the δ 2.3–2.6 ppm range.
- FT-IR : Confirm acetyl C=O stretch at ~1680–1720 cm⁻¹ and aldehyde C=O at ~1700–1740 cm⁻¹.
Cross-validate with XRD for crystallographic confirmation using SHELX software for structure refinement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye wash stations and safety showers must be accessible .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electron density, HOMO-LUMO gaps, and electrostatic potentials. Use AutoDock Vina for docking studies against target proteins (e.g., enzymes with acetyl-binding sites). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with PubChem-derived physicochemical descriptors (logP, polar surface area) .
Q. How to resolve contradictions between crystallographic (XRD) and spectroscopic (NMR) data for this compound?
- Methodological Answer : If XRD indicates planar acetyl alignment but NMR suggests conformational flexibility:
- Re-examine XRD data via SHELXL refinement for thermal motion artifacts.
- Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria.
- Cross-check with IR spectroscopy to confirm hydrogen bonding or solvent interactions influencing conformation .
Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λ_max ~270 nm for aldehyde) and LC-MS to identify byproducts (e.g., oxidation to carboxylic acid). Stabilize formulations using antioxidants (e.g., BHT) or lyophilization for long-term storage .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the acetyl or methyl positions. Test bioactivity (e.g., antimicrobial, enzyme inhibition) in dose-response assays. Use multivariate analysis (PCA or PLS regression) to correlate substituent electronegativity, steric bulk, and lipophilicity with activity. Prioritize derivatives with >50% efficacy in primary screens for ADMET profiling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
